N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine
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Overview
Description
“N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine” is an organic compound that features a complex structure with a cyclohexylsulfanyl group, a nitrophenyl group, and a methylene bridge connecting to a phenylmethanamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Cyclohexylsulfanyl Group:
Nitration: The aromatic ring is nitrated to introduce the nitro group at the desired position.
Formation of the Methylene Bridge: The methylene bridge is formed through a condensation reaction between the nitrophenyl compound and phenylmethanamine under specific conditions, such as the presence of a base or acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts such as acids or bases to facilitate the condensation reaction.
Temperature Control: Maintaining specific temperatures to ensure the stability of intermediates and the final product.
Purification Techniques: Techniques such as recrystallization or chromatography to purify the final compound.
Chemical Reactions Analysis
Types of Reactions
“N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as hydrogen gas with a palladium catalyst for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, “N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine” may be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound could be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential as therapeutic agents.
Industry
In industry, such compounds could be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of “N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine” would depend on its specific application. For example, if it has biological activity, it might interact with specific molecular targets such as enzymes or receptors, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine: can be compared with other compounds that have similar structural features, such as:
Properties
IUPAC Name |
N-benzyl-1-(2-cyclohexylsulfanyl-5-nitrophenyl)methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-22(24)18-11-12-20(25-19-9-5-2-6-10-19)17(13-18)15-21-14-16-7-3-1-4-8-16/h1,3-4,7-8,11-13,15,19H,2,5-6,9-10,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXKLDGWLDBKCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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